![molecular formula C12H15N3O2S B2559491 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide CAS No. 1797903-16-2](/img/structure/B2559491.png)
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage .
Mode of Action
It is known to interact with its target, the serine/threonine-protein kinase chk1 . This interaction may result in changes to the protein’s activity, potentially influencing cell cycle progression .
Biochemical Pathways
Given its target, it is likely involved in pathways related to cell cycle regulation and DNA damage response . The downstream effects of these pathway alterations would depend on the specific cellular context.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target in the body .
Result of Action
Given its target, it may influence cell cycle progression and the cellular response to DNA damage .
Biochemical Analysis
Biochemical Properties
It is known to interact with the Serine/threonine-protein kinase Chk1 . This enzyme is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Cellular Effects
Given its interaction with Serine/threonine-protein kinase Chk1 , it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to interact with Serine/threonine-protein kinase Chk1
Preparation Methods
The synthesis of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide involves multiple steps, typically starting from readily available starting materials. The synthetic route often includes the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity . Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide is C11H16N4O4S2, with a molecular weight of approximately 332.39 g/mol. The structure features a thiazoloazepine core, which is known for various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
Compound | Activity | Reference |
---|---|---|
Compound A | Effective against Gram-positive bacteria | |
Compound B | Effective against Gram-negative bacteria |
Studies have shown that modifications on the thiazoloazepine core can enhance antimicrobial efficacy compared to standard antibiotics like ciprofloxacin.
Anticancer Potential
In vitro studies have demonstrated the anticancer activity of this compound against various cancer cell lines. The following table summarizes findings from recent evaluations:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
N-(4-oxo...) | HCT116 (Colon Cancer) | 25 | |
N-(4-oxo...) | RAW 264.7 (Macrophage) | 30 |
Molecular docking studies suggest that the compound interacts with biological targets involved in cancer metabolism and cell proliferation.
Study on Antimicrobial Activity
A series of sulfonamide derivatives were synthesized based on the thiazoloazepine framework. The study evaluated their antimicrobial properties using the tube dilution technique:
- Specific substitutions on the thiazoloazepine core led to enhanced activity against both Gram-positive and Gram-negative bacteria.
- Comparative studies indicated that these compounds could serve as lead candidates for developing new antimicrobial agents.
Anticancer Evaluation
A focused study evaluated the anticancer potential of related compounds against various cancer cell lines:
- Modifications in the acetamide group significantly influenced cytotoxicity.
- The study concluded that further optimization could yield potent anticancer agents suitable for clinical development.
Comparison with Similar Compounds
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide can be compared with other similar compounds, such as:
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide: This compound shares a similar core structure but differs in the substituent groups, which may affect its reactivity and applications.
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)nicotinamide: Another structurally related compound with potential differences in biological activity and chemical properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pent-4-enamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and research findings based on diverse sources.
Chemical Structure and Properties
Molecular Formula : C9H11N3O2S
Molecular Weight : 225.27 g/mol
IUPAC Name : N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)acetamide
CAS Number : 1797366-52-9
The structure of this compound features a thiazoloazepine core with an amide functional group that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps that include the formation of the thiazole ring followed by the azepine ring formation. Reaction conditions often require specific catalysts and solvents to facilitate the desired product formation .
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving thiazole derivatives have shown promise in inhibiting tumor growth through various mechanisms including apoptosis induction in cancer cells .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes that play crucial roles in cancer progression. Preliminary findings suggest that it may inhibit C-Met tyrosine kinase and Pim-1 kinase activities . These enzymes are involved in signaling pathways that regulate cell proliferation and survival.
Case Studies
- Study on Antifolate Activity : A study on structurally related compounds demonstrated that modifications in the thiazole and azepine structures could lead to significant differences in biological activity. The presence of a carbonyl group was found to influence the cytotoxicity against leukemia cells significantly .
- In vitro Studies : In vitro tests have shown that derivatives of this compound can exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, certain analogues showed IC50 values lower than 10 µg/mL against specific leukemia cell lines .
Comparative Analysis of Similar Compounds
Compound Name | Structure | Antitumor Activity | Enzyme Inhibition |
---|---|---|---|
N-(4-OXO...) | Structure | Moderate | Yes (C-Met) |
2-(benzylthio)... | Structure | High | Yes (Pim-1) |
Other Thiazole Derivatives | Varies | Low to Moderate | Variable |
Properties
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-2-3-6-9(16)15-12-14-8-5-4-7-13-11(17)10(8)18-12/h2H,1,3-7H2,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZDEOKBESYHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NC1=NC2=C(S1)C(=O)NCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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